Methyl 5-fluoro-3-iodoquinoline-8-carboxylate

Chemical Purity Procurement Quality Control

Researchers face blocked SAR progression when using quinoline analogs with misplaced halogens. This compound solves the problem with precision halogenation. - **3-Iodo group**: Enables palladium-catalyzed cross-couplings (Suzuki-Miyaura) for rapid analog library generation. - **5-Fluoro substitution**: Critical for maintaining NK-3 receptor affinity (Ki ~24-27 nM); position-sensitive SAR validated. - **LogP modulation**: +0.86 vs non-iodinated analog for tuning permeability and oral bioavailability. Available in research-grade purity for cancer (PIM kinase) and CNS imaging (PET/SPECT) programs.

Molecular Formula C11H7FINO2
Molecular Weight 331.08 g/mol
Cat. No. B12821739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoro-3-iodoquinoline-8-carboxylate
Molecular FormulaC11H7FINO2
Molecular Weight331.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=C(C=C1)F)C=C(C=N2)I
InChIInChI=1S/C11H7FINO2/c1-16-11(15)7-2-3-9(12)8-4-6(13)5-14-10(7)8/h2-5H,1H3
InChIKeyXDYRKZPLPHXWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-fluoro-3-iodoquinoline-8-carboxylate – Specifications & Utility


Methyl 5-fluoro-3-iodoquinoline-8-carboxylate (CAS 2092997-03-8) is a halogenated quinoline derivative with the molecular formula C11H7FINO2 and a molecular weight of 331.08 g/mol . This compound features a quinoline core with fluorine at the 5-position, iodine at the 3-position, and a methyl ester at the 8-position. The dual halogenation provides distinct chemical properties that influence its utility in medicinal chemistry and synthetic organic chemistry . The presence of the 3-iodo group enables participation in cross-coupling reactions, while the 5-fluoro group modulates electronic and physicochemical characteristics . Commercially available from multiple suppliers in research-grade purities (95-98%), this compound serves as a versatile building block for constructing more complex molecular architectures .

Methyl 5-fluoro-3-iodoquinoline-8-carboxylate Irreplaceability


The substitution pattern and halogen identity on the quinoline core of Methyl 5-fluoro-3-iodoquinoline-8-carboxylate critically determine its specific reactivity and biological profile. For instance, research on halogenated quinoline carboxamides targeting the NK-3 receptor has demonstrated that receptor binding affinity is highly sensitive to the position of halogenation: compounds halogenated at the 8-position retained high affinity (Ki ~24-27 nM), whereas those with substituents at the 7-position or elsewhere showed significant reductions in binding (Ki ~49-67 nM or >115 nM) [1]. Furthermore, the iodine atom at the 3-position is specifically essential for enabling subsequent functionalization via cross-coupling reactions, a synthetic handle not present in many structurally similar quinoline analogs [2]. Therefore, substituting this compound with a generic quinoline derivative—even one with similar halogen content but at different positions—would likely result in altered reactivity and biological activity, rendering such substitutions unsuitable for research applications that require precise structure-activity relationships [1][2].

Methyl 5-fluoro-3-iodoquinoline-8-carboxylate: Comparative Evidence


Supplier Purity Comparison

When procuring Methyl 5-fluoro-3-iodoquinoline-8-carboxylate, purity is a critical selection criterion. The compound is commercially available with a guaranteed purity of 98% from Leyan and 95% from MCULE . In comparison, the de-iodinated analog, Methyl 5-fluoroquinoline-8-carboxylate, is offered with a lower typical purity of 95% . This 3-4 percentage point difference in stated purity can significantly impact the outcome of sensitive coupling reactions, where trace impurities may interfere with catalytic cycles.

Chemical Purity Procurement Quality Control

3-Iodoquinoline Suzuki Coupling Efficiency

The iodine atom at the 3-position of Methyl 5-fluoro-3-iodoquinoline-8-carboxylate is a strategic synthetic handle that enables highly efficient cross-coupling reactions. Studies on analogous 3-iodoquinolines have demonstrated that they undergo Suzuki-Miyaura coupling with aryl boronic acids in good to excellent yields [1]. For example, a structurally related 3-iodoquinoline was coupled with para-tolylboronic acid to afford a highly substituted quinoline in 75% yield [2]. In contrast, the 3-unsubstituted or 3-bromo quinoline analogs typically require harsher conditions or give lower yields in similar cross-coupling reactions due to the lower reactivity of C-Br bonds compared to C-I bonds [1].

Cross-Coupling Suzuki Coupling Synthetic Methodology

NK-3 Receptor Affinity of 8-Fluoro Quinolines

In a study evaluating halogenated quinoline carboxamides as NK-3 receptor ligands, compounds bearing a fluorine atom at the 8-position (analogous to the 5-fluoro substitution pattern in the target compound) exhibited high binding affinity with Ki values of approximately 24-27 nM, comparable to the unsubstituted parent compound (Ki=27 ± 9 nM) [1]. In stark contrast, compounds with halogenation at the 7-position showed reduced affinity (Ki ~49-67 nM), and other halogenation patterns led to a drastic reduction (Ki >115 nM) [1]. This demonstrates that the specific 5-fluoro substitution on the quinoline core is critical for maintaining high target affinity.

NK-3 Receptor Binding Affinity Medicinal Chemistry

LogP and TPSA Comparison

Methyl 5-fluoro-3-iodoquinoline-8-carboxylate exhibits a calculated LogP of 2.77 and a topological polar surface area (TPSA) of 39.19 Ų . In comparison, the de-iodinated analog, Methyl 5-fluoroquinoline-8-carboxylate, has a lower LogP of 1.91 and a comparable TPSA of 39.19 Ų . The presence of the iodine atom at the 3-position increases the lipophilicity by approximately 0.86 LogP units, which can significantly influence membrane permeability and oral bioavailability in drug discovery contexts .

Lipophilicity TPSA Physicochemical Properties

PIM Kinase Inhibitor Intermediate Utility

Halogenated quinolines, such as Methyl 5-fluoro-3-iodoquinoline-8-carboxylate, are disclosed as key intermediates in the synthesis of heterocyclic compounds that inhibit PIM kinases, a family of serine/threonine kinases implicated in cancer progression [1]. While specific IC50 data for this exact intermediate are not available, the patent literature explicitly identifies similar iodo- and fluoro-substituted quinolines as essential building blocks for generating potent PIM kinase inhibitors [1]. In contrast, non-halogenated or differently substituted quinolines are less frequently utilized in these patented synthetic routes, suggesting the unique value of this specific substitution pattern for constructing the final bioactive molecules [1].

PIM Kinase Cancer Kinase Inhibitor

Methyl 5-fluoro-3-iodoquinoline-8-carboxylate Applications


Late-Stage Suzuki-Miyaura Diversification

The 3-iodo group on Methyl 5-fluoro-3-iodoquinoline-8-carboxylate serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions [1]. This makes it an ideal substrate for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups at the 3-position of the quinoline ring. This application is particularly valuable for medicinal chemists seeking to rapidly generate a library of analogs for structure-activity relationship (SAR) studies, especially when exploring the chemical space around kinase inhibitors [2].

NK-3 Receptor Ligands for CNS Imaging

Based on the established SAR for halogenated quinoline carboxamides, the 5-fluoro substitution pattern is critical for maintaining high affinity for the NK-3 receptor [1]. Methyl 5-fluoro-3-iodoquinoline-8-carboxylate can be used as a starting material to synthesize novel NK-3 receptor ligands with potential applications in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging of neurological disorders [1]. The presence of both fluorine (for potential 18F PET labeling) and iodine (for 123I SPECT labeling) offers a dual imaging modality advantage [1].

PIM Kinase Inhibitor Building Block Synthesis

As a key intermediate disclosed in patents for PIM kinase inhibitors, this compound is ideally suited for academic and industrial research groups focused on developing novel cancer therapeutics [1]. The specific halogenation pattern is essential for constructing the final inhibitor molecules, and using this pre-functionalized building block can significantly shorten synthetic routes and accelerate lead optimization efforts [1].

Physicochemical Property Optimization

The calculated LogP difference of +0.86 compared to the non-iodinated analog provides a quantifiable tool for medicinal chemists to modulate lipophilicity and membrane permeability [1]. This compound can be strategically incorporated into lead series to fine-tune physicochemical properties, such as solubility and permeability, to achieve an optimal balance for oral bioavailability or CNS penetration [1].

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